Cas no 1520259-40-8 (4-(4-Fluorophenyl)piperidin-3-one)

4-(4-Fluorophenyl)piperidin-3-one 化学的及び物理的性質
名前と識別子
-
- EN300-28317482
- 1520259-40-8
- 4-(4-fluorophenyl)piperidin-3-one
- 4-(4-Fluorophenyl)piperidin-3-one
-
- インチ: 1S/C11H12FNO/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14/h1-4,10,13H,5-7H2
- InChIKey: WJUIOUXAIDFLAS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C(CNCC1)=O
計算された属性
- 精确分子量: 193.090292168g/mol
- 同位素质量: 193.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 29.1Ų
4-(4-Fluorophenyl)piperidin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28317482-0.05g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 0.05g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-28317482-2.5g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 2.5g |
$3501.0 | 2025-03-19 | |
Enamine | EN300-28317482-0.25g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 0.25g |
$1642.0 | 2025-03-19 | |
Enamine | EN300-28317482-10.0g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 10.0g |
$7681.0 | 2025-03-19 | |
Enamine | EN300-28317482-1.0g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 1.0g |
$1785.0 | 2025-03-19 | |
Enamine | EN300-28317482-0.5g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 0.5g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28317482-0.1g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 0.1g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28317482-1g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 1g |
$1785.0 | 2023-09-07 | ||
Enamine | EN300-28317482-5.0g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 95.0% | 5.0g |
$5179.0 | 2025-03-19 | |
Enamine | EN300-28317482-10g |
4-(4-fluorophenyl)piperidin-3-one |
1520259-40-8 | 10g |
$7681.0 | 2023-09-07 |
4-(4-Fluorophenyl)piperidin-3-one 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Caper tea
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-(4-Fluorophenyl)piperidin-3-oneに関する追加情報
Research Brief on 4-(4-Fluorophenyl)piperidin-3-one (CAS: 1520259-40-8) in Chemical Biology and Pharmaceutical Applications
The compound 4-(4-Fluorophenyl)piperidin-3-one (CAS: 1520259-40-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS) and metabolic disorders. Recent studies have highlighted its potential as a versatile building block for drug discovery, owing to its unique structural features and pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(4-Fluorophenyl)piperidin-3-one as a precursor for the development of novel dopamine D3 receptor antagonists. The study demonstrated that derivatives of this compound exhibited high selectivity and binding affinity for the D3 receptor, making them promising candidates for the treatment of substance use disorders and Parkinson's disease. The researchers employed molecular docking and in vitro assays to validate their findings, providing a robust foundation for further preclinical development.
Another significant application of 4-(4-Fluorophenyl)piperidin-3-one was reported in a 2024 Nature Communications article, where it was utilized as a key intermediate in the synthesis of allosteric modulators for GABAA receptors. The study revealed that the fluorophenyl group in the compound played a critical role in enhancing the binding affinity and metabolic stability of the resulting modulators. These findings open new avenues for the development of next-generation anxiolytics and anticonvulsants with improved safety profiles.
Recent advancements in synthetic methodologies have also focused on optimizing the production of 4-(4-Fluorophenyl)piperidin-3-one. A 2023 Organic Process Research & Development paper described a scalable and cost-effective synthesis route using catalytic hydrogenation and fluorination techniques. This innovation addresses previous challenges related to yield and purity, thereby facilitating its broader application in industrial-scale drug manufacturing.
In conclusion, 4-(4-Fluorophenyl)piperidin-3-one (CAS: 1520259-40-8) represents a highly valuable scaffold in modern drug discovery. Its applications span CNS disorders, metabolic diseases, and beyond, supported by robust scientific evidence and innovative synthetic approaches. Future research should focus on expanding its therapeutic potential and optimizing its pharmacokinetic properties for clinical translation.
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